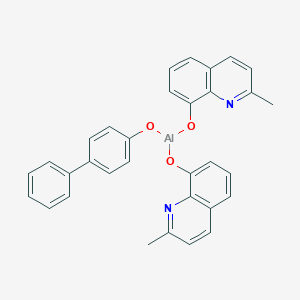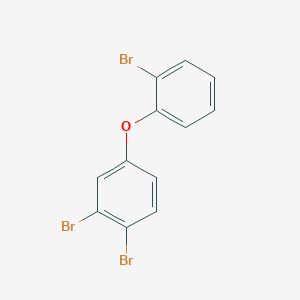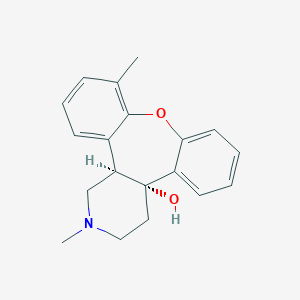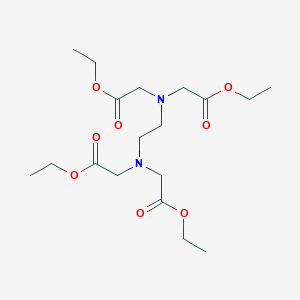![molecular formula C15H9BrO B134669 10-Brom-5H-Dibenzo[a,d][7]annulen-5-on CAS No. 17044-50-7](/img/structure/B134669.png)
10-Brom-5H-Dibenzo[a,d][7]annulen-5-on
Übersicht
Beschreibung
10-Bromo-5H-dibenzo[a,d][7]annulen-5-one (10-Br-DBA) is a heterocyclic compound that belongs to the family of dibenzo[a,d]annulenes. It is a highly versatile compound with a wide range of applications in various fields of scientific research, such as synthetic organic chemistry, biochemistry, and pharmacology. 10-Br-DBA is used as a synthetic precursor in the synthesis of numerous compounds, and as a reagent in various reactions. It is also used as a model compound in the study of the mechanism of action of various drugs and as a probe for studying the structure and function of enzymes.
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger organischer Verbindungen
Die Verbindung dient als vielseitiges Zwischenprodukt bei der Synthese neuartiger organischer Moleküle. Sein Bromatom kann verschiedene Substitutionsreaktionen eingehen, wodurch eine Vielzahl von Derivaten mit potenziellen Anwendungen in der pharmazeutischen Chemie und Materialwissenschaft geschaffen werden kann .
Pharmazeutische Forschung
“10-Brom-5H-Dibenzo[a,d][7]annulen-5-on” wird bei der Herstellung von Nortriptylin-Metaboliten verwendet . Nortriptylin ist ein trizyklisches Antidepressivum, und die Untersuchung seiner Metaboliten kann Einblicke in seine Pharmakokinetik und Pharmakodynamik liefern.
Biologische Tests
Als Zwischenprodukt in der chemischen Synthese kann “this compound” verwendet werden, um Verbindungen für biologische Tests zu erstellen. Dies beinhaltet die Entwicklung neuer Medikamente und die Untersuchung ihrer Interaktionen mit biologischen Zielmolekülen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.
Mode of Action
The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .
Biochemical Pathways
The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized
Result of Action
The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.
Eigenschaften
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFINWXANSYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498237 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17044-50-7 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)


![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

